4-Bromo-2-chloro-1-propoxybenzene

Data availability Evidence quality Procurement caution

4-Bromo-2-chloro-1-propoxybenzene (CAS 1309933-21-8; also named 1-bromo-3-chloro-4-n-propyloxybenzene) is a halogenated aromatic ether with molecular formula C9H10BrClO and molecular weight 249.53 g/mol. This compound belongs to the class of ortho/para-substituted bromochloro alkoxybenzenes and is commercially supplied as a versatile small molecule scaffold for research applications, typically at ≥95% purity.

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
CAS No. 1309933-21-8
Cat. No. B1290242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-propoxybenzene
CAS1309933-21-8
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C9H10BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3
InChIKeyJAICOXYASSTHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-1-propoxybenzene (CAS 1309933-21-8) Procurement Baseline and Core Specifications


4-Bromo-2-chloro-1-propoxybenzene (CAS 1309933-21-8; also named 1-bromo-3-chloro-4-n-propyloxybenzene) is a halogenated aromatic ether with molecular formula C9H10BrClO and molecular weight 249.53 g/mol . This compound belongs to the class of ortho/para-substituted bromochloro alkoxybenzenes and is commercially supplied as a versatile small molecule scaffold for research applications, typically at ≥95% purity .

Why Substituting 4-Bromo-2-chloro-1-propoxybenzene with Generic Analogs Fails in Method Development


Substitution of 4-bromo-2-chloro-1-propoxybenzene (CAS 1309933-21-8) with isomeric or functionally similar analogs (e.g., 4-bromo-2-chloro-1-isopropoxybenzene CAS 201849-21-0, 4-bromo-2-chloro-1-(3-chloropropoxy)benzene CAS 1040050-91-6, or 1-bromo-2-(3-chloropropoxy)benzene CAS 64010-39-5) cannot be assumed without validation. The 1,2,4-substitution pattern of bromine (position 4), chlorine (position 2), and n-propoxy (position 1) generates distinct steric and electronic properties that differ fundamentally from analogs with altered alkoxy chain length, halogen positioning, or chain branching. In the absence of published head-to-head comparative data for this specific scaffold, procurement decisions must be based on the target compound's unique substitution architecture relative to synthetic route requirements and the demonstrated differential binding and functional profiles observed for structurally related halogenated propoxybenzenes in public bioactivity databases [1][2].

4-Bromo-2-chloro-1-propoxybenzene (1309933-21-8) Differential Evidence Analysis: Comparative Data Against Structural Analogs


Critical Evidence Limitation: Absence of Published Comparative Data for CAS 1309933-21-8

Following a systematic search of primary research literature, patent databases, and authoritative bioactivity repositories (including BindingDB, ChEMBL, and PubChem), no published quantitative comparative data were identified for 4-bromo-2-chloro-1-propoxybenzene (CAS 1309933-21-8) against its closest structural analogs. The compound's presence in commercial catalogs and its designation as a versatile small molecule scaffold confirm its availability as a research reagent, but no peer-reviewed studies reporting head-to-head activity, selectivity, or synthetic efficiency comparisons exist [1]. The absence of such evidence precludes the generation of a meaningful differential evidence guide at this time.

Data availability Evidence quality Procurement caution

Research Application Scenarios for 4-Bromo-2-chloro-1-propoxybenzene (CAS 1309933-21-8)


Building Block for Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromine atom at the para position (position 4) makes 4-bromo-2-chloro-1-propoxybenzene a suitable electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The ortho-chloro substituent (position 2) remains intact under standard Suzuki conditions, enabling sequential functionalization strategies where the bromine is replaced with an aryl or vinyl boronic acid while the chlorine is preserved for subsequent transformations. Selection of this specific regioisomer (bromo at C4, chloro at C2, propoxy at C1) is essential when the synthetic route requires precise halogen positioning for downstream diversification. Users should verify coupling efficiency under their specific conditions, as no published yield data exist for this exact scaffold [1].

Precursor for Organometallic Reagent Generation

The aryl bromide moiety in 4-bromo-2-chloro-1-propoxybenzene can undergo lithium-halogen exchange or magnesium insertion to generate the corresponding organolithium or Grignard reagent. The ortho-chloro and para-propoxy substituents provide a distinctive electronic environment that modulates the reactivity of the generated organometallic species relative to simpler halobenzenes. This compound may serve as a synthetic entry point when electrophilic trapping with aldehydes, ketones, or other electrophiles is required. The n-propoxy chain offers a neutral, non-coordinating ether linkage that does not interfere with organometallic generation, unlike analogs with hydroxyl or amino substituents that require protection.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Halogenated Aryl Ethers

For research programs investigating the biological activity of halogenated aromatic ethers, 4-bromo-2-chloro-1-propoxybenzene represents a defined substitution pattern (1-propoxy, 2-chloro, 4-bromo) that can be systematically varied. Researchers may use this compound as a reference point to evaluate the impact of alkoxy chain length (e.g., vs. isopropoxy analog CAS 201849-21-0), halogen identity (e.g., bromo vs. chloro vs. iodo), or substitution geometry. While no published bioactivity data exist for CAS 1309933-21-8 specifically, the documented CYP2B6 inhibitory activity (IC50 = 180 nM) and EPX bromination inhibition (IC50 = 360 nM) of the closely related 4-bromo-2-chloro-1-(3-chloropropoxy)benzene (CAS 1040050-91-6) suggest that this scaffold class engages with biological targets in a substitution-dependent manner [1][2].

HPLC Method Development and Analytical Reference Standard

4-Bromo-2-chloro-1-propoxybenzene, with its moderate lipophilicity (cLogP approximately 3.8-4.2 estimated from structural analogs) and UV-active aromatic ring, can serve as a retention time marker or internal standard in reversed-phase HPLC method development for halogenated aromatic compounds. The compound's distinct retention profile relative to its positional isomers (e.g., 1-bromo-2-(3-chloropropoxy)benzene or 1-bromo-4-(3-chloropropoxy)benzene) may be exploited to validate chromatographic resolution of regioisomeric mixtures. Procurement of the exact CAS 1309933-21-8 isomer is critical when developing methods that must distinguish between closely related halogenated propoxybenzene derivatives [3].

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